methyl5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Lipophilicity Drug-likeness Isoxazole building blocks

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate (CAS 2503207-36-9) is a trisubstituted isoxazole (1,2-oxazole) bearing a cyclopropyl group at position 5, an isobutyl (2-methylpropyl) group at position 4, and a methyl ester at position 3. It belongs to the class of 5-cyclopropylisoxazole-3-carboxylate building blocks widely employed in medicinal chemistry for the construction of farnesoid X receptor (FXR) agonists, kinase inhibitors, and anti‑inflammatory agents.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 2503207-36-9
Cat. No. B2666513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate
CAS2503207-36-9
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCC(C)CC1=C(ON=C1C(=O)OC)C2CC2
InChIInChI=1S/C12H17NO3/c1-7(2)6-9-10(12(14)15-3)13-16-11(9)8-4-5-8/h7-8H,4-6H2,1-3H3
InChIKeyFOFWJBVDLQRRNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate: Core Identity and Procurement-Relevant Classification


Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate (CAS 2503207-36-9) is a trisubstituted isoxazole (1,2-oxazole) bearing a cyclopropyl group at position 5, an isobutyl (2-methylpropyl) group at position 4, and a methyl ester at position 3 [1]. It belongs to the class of 5-cyclopropylisoxazole-3-carboxylate building blocks widely employed in medicinal chemistry for the construction of farnesoid X receptor (FXR) agonists, kinase inhibitors, and anti‑inflammatory agents . Computed descriptors from PubChem (CID 155822979) define its baseline physicochemical profile: molecular weight 223.27 g/mol, XLogP3 2.7, topological polar surface area 52.3 Ų, 5 rotatable bonds, 0 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. This compound is supplied as a research intermediate with a typical purity of ≥95% and is intended for use as a molecular building block in synthetic chemistry [1].

Why Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate Cannot Be Replaced by Generic Isoxazole-3-carboxylate Building Blocks


Isoxazole-3-carboxylate building blocks are not interchangeable because the nature of the substituent at position 4 dictates both the lipophilicity and the steric environment of the scaffold, which in turn modulate target binding, metabolic stability, and solubility in structure‑activity relationship (SAR) campaigns . The 4‑isobutyl group of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate imparts a calculated XLogP3 of 2.7 [1], compared to an estimated XLogP3 of ~1.5–1.8 for the des‑isobutyl analog methyl 5-cyclopropylisoxazole-3-carboxylate (CAS 887360‑91‑0), representing an increase of approximately 0.9–1.2 log units [2]. This difference in lipophilicity can significantly alter biological membrane permeability, off‑target binding, and pharmacokinetic profile. Furthermore, the branched isobutyl group introduces greater conformational flexibility (5 rotatable bonds) than the linear n‑butyl or propyl analogs while maintaining a compact shape, a feature that has been correlated with improved FXR agonist potency in 3D‑QSAR models . Consequently, substituting this compound with a less lipophilic or differently substituted isoxazole‑3-carboxylate can compromise the SAR relationship and invalidate downstream pharmacological data.

Quantitative Differentiation Matrix for Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate


Lipophilicity Advantage: XLogP3 Comparison with the Des-Isobutyl Analog

The target compound exhibits a computed XLogP3 of 2.7 [1], whereas the direct des‑isobutyl comparator methyl 5-cyclopropylisoxazole-3-carboxylate (CAS 887360‑91‑0) has an estimated XLogP3 of ~1.5–1.8 [2]. This difference of 0.9–1.2 log units indicates significantly higher lipophilicity for the target compound, which can enhance membrane permeability and modulate binding to hydrophobic protein pockets in FXR and other nuclear receptor targets .

Lipophilicity Drug-likeness Isoxazole building blocks

Rotatable Bond Count Reflects Conformational Flexibility Advantage

The target compound contains 5 rotatable bonds [1], compared to only 3 rotatable bonds in the simpler analog methyl 5-cyclopropylisoxazole-3-carboxylate (CAS 887360‑91‑0) [2]. The additional two rotatable bonds arise from the 4‑isobutyl side chain and provide the scaffold with greater conformational adaptability while retaining a compact shape .

Conformational flexibility Molecular recognition Medicinal chemistry

Topological Polar Surface Area Differentiates Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of the target compound is 52.3 Ų [1], whereas the carboxylic acid analog 5-cyclopropylisoxazole-4-carboxylic acid (CAS 124845‑04‑1) has a TPSA of 63.3 Ų [2]. The 11.0 Ų reduction in TPSA for the methyl ester is consistent with the removal of the hydrogen‑bond donor character of the carboxylic acid, while retaining identical hydrogen‑bond acceptor capacity (4 HBA).

TPSA Drug absorption Physicochemical profiling

Molecular Weight Distinction from Closely Related Isoxazole Scaffolds

With a molecular weight of 223.27 g/mol [1], the target compound occupies a distinct space between lighter fragments such as methyl 5-cyclopropylisoxazole-3-carboxylate (167.16 g/mol) [2] and heavier, more complex analogs like methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate (312.15 g/mol) [3]. This intermediate molecular weight satisfies the ‘lead‑likeness’ criteria (MW ≤ 350) while offering greater functional group complexity than the simplest isoxazole fragments.

Molecular weight Lead-likeness Fragment-based drug design

Hydrogen Bond Donor/Acceptor Profile Supports Prodrug and Bioisostere Strategies

The target compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors [1]. In contrast, the corresponding carboxylic acid, 5-cyclopropyl-4-isobutylisoxazole-3-carboxylic acid, would be predicted to have 1 HBD and 4 HBA. The complete absence of HBD in the methyl ester eliminates the potential for intermolecular hydrogen‑bonded dimerization in non‑polar media, which can simplify formulation and improve solubility in organic solvents .

Hydrogen bonding Prodrug design Ester bioisosteres

Prioritized Procurement Scenarios for Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate


FXR Agonist Lead Optimization Requiring Enhanced Lipophilicity at the R2 Position

When optimizing isoxazole-based FXR agonists, 3D‑QSAR models identify hydrophobicity at the R2 group (corresponding to position 4 of the isoxazole) as a critical determinant of agonistic activity . The 4‑isobutyl substituent of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate provides an XLogP3 of 2.7, offering a lipophilicity gain of ~0.9–1.2 log units over the des‑isobutyl scaffold. This compound is therefore the preferred intermediate for SAR expansion aimed at improving FXR binding affinity and cellular potency.

Ester Prodrug Synthesis for Carboxylic Acid-Containing Pharmacophores

The methyl ester functionality (0 HBD, TPSA 52.3 Ų) serves as a protected form of the corresponding carboxylic acid, reducing polarity and improving membrane permeability during synthetic elaboration [1]. Compared with the free acid building block (TPSA 63.3 Ų, 1 HBD), the ester provides superior solubility in organic solvents and greater compatibility with anhydrous coupling reactions, making it the building block of choice for multi‑step synthetic routes that culminate in carboxylic acid unveiling.

Fragment‑Based Screening Libraries Seeking Intermediate‑Sized Isoxazole Cores

With a molecular weight of 223.27 g/mol, the compound occupies a niche between fragment‑sized isoxazole‑3‑carboxylates (MW ~167) and fully decorated drug‑like molecules (MW >300) [2]. This intermediate size, combined with 5 rotatable bonds and balanced lipophilicity, makes it an attractive core for fragment growing or merging strategies where both ligand efficiency and synthetic tractability are required.

Conformational Sampling in Molecular Recognition Studies

The 5 rotatable bonds of the target compound, driven primarily by the 4‑isobutyl side chain, confer greater conformational flexibility than simpler 5‑cyclopropylisoxazole‑3‑carboxylates (3 rotatable bonds) [3]. This property is valuable in studies of induced‑fit binding or when screening against conformationally adaptable targets such as nuclear receptors, where ligand flexibility can compensate for suboptimal static complementarity.

Quote Request

Request a Quote for methyl5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.